molecular formula C17H16N2O2 B5818773 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide

Cat. No. B5818773
M. Wt: 280.32 g/mol
InChI Key: FCWBZFXQSZHWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide, also known as EMX-2, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the activity of this receptor, 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, including glutamate and dopamine, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, including glutamate and dopamine, which are involved in the regulation of mood, cognition, and reward. Additionally, 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide can enhance synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide is its selectivity for the mGluR5 receptor, which allows for more precise modulation of neurotransmitter release. Additionally, 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide has a relatively long half-life, which makes it useful for studying long-term effects on brain function. However, one limitation of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide on neurotransmitter release and synaptic plasticity. Finally, there is a need for more clinical trials to investigate the potential therapeutic applications of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide in humans.

Synthesis Methods

The synthesis of 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide involves a multi-step process that begins with the reaction of 2-naphthylamine with ethyl acetoacetate to form 2-ethyl-2-(2-naphthyl)propanoic acid. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with isocyanate to form 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide.

Scientific Research Applications

3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, anxiety, depression, and drug addiction. Additionally, 3-ethyl-5-methyl-N-2-naphthyl-4-isoxazolecarboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-ethyl-5-methyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-15-16(11(2)21-19-15)17(20)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWBZFXQSZHWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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